molecular formula C9H12FN3 B2754371 N-(2-fluorocyclopentyl)pyrimidin-2-amine CAS No. 2201693-55-0

N-(2-fluorocyclopentyl)pyrimidin-2-amine

Katalognummer: B2754371
CAS-Nummer: 2201693-55-0
Molekulargewicht: 181.214
InChI-Schlüssel: FTBJEDSOKRNLOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(2-Fluorocyclopentyl)pyrimidin-2-amine is an organic compound with the molecular formula C9H12FN3 and a molecular weight of 181.21 g/mol . Its structure features a pyrimidine ring, a key nitrogen-containing heterocycle, linked to a 2-fluorocyclopentyl group via an secondary amine bridge . The specific three-dimensional structure introduced by the fluorinated cyclopentane ring makes it a valuable building block in medicinal chemistry and drug discovery research . Researchers utilize this compound as a synthetic intermediate for the development of novel pharmaceutical candidates, particularly in exploring structure-activity relationships (SAR) due to the influence of the fluorine atom . The compound is assigned CAS Number 2201693-55-0 and its SMILES notation is FC1C(NC2=NC=CC=N2)CCC1 . Safety and Handling: This product is provided for research purposes as a solid and may require cold-chain transportation . It is intended for laboratory research use only and is not classified as a medicinal product or for personal use. Researchers should refer to the specific Safety Data Sheet for comprehensive handling, storage, and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(2-fluorocyclopentyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3/c10-7-3-1-4-8(7)13-9-11-5-2-6-12-9/h2,5-8H,1,3-4H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBJEDSOKRNLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to Elucidating the Mechanism of Action of N-(2-fluorocyclopentyl)pyrimidin-2-amine in Cellular Models

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Preamble: The pyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors.[1][2] This guide outlines a comprehensive, field-proven strategy to determine the mechanism of action for a novel compound, N-(2-fluorocyclopentyl)pyrimidin-2-amine, hereafter referred to as "Compound-X." Given its structural motifs, we will proceed with the guiding hypothesis that Compound-X is a Cyclin-Dependent Kinase 2 (CDK2) inhibitor. CDK2 is a critical regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, making it a key therapeutic target.[3][4]

This document provides a logical, multi-stage workflow, from initial target engagement confirmation to the elucidation of downstream cellular consequences. Each experimental section is designed to be self-validating, providing a robust framework for definitive mechanistic understanding.

Part 1: Initial Hypothesis and Strategy

The core hypothesis is that Compound-X inhibits the catalytic activity of CDK2. CDK2, in complex with Cyclin E or Cyclin A, drives the G1/S phase transition of the cell cycle by phosphorylating key substrates like the Retinoblastoma protein (Rb).[5][6] Inhibition of CDK2 is expected to induce cell cycle arrest, primarily at the G1/S checkpoint, and potentially lead to apoptosis.[7]

Our investigative strategy is therefore structured to test this hypothesis directly and comprehensively:

  • Confirm Target Engagement: Does Compound-X physically interact with CDK2 inside a living cell?

  • Quantify Cellular Potency: At what concentrations does Compound-X elicit a functional cellular effect?

  • Elucidate Downstream Signaling: How does Compound-X alter the CDK2 signaling pathway?

  • Determine Phenotypic Outcome: What is the ultimate fate of cells treated with Compound-X?

G cluster_0 Experimental Workflow A Hypothesis: Compound-X is a CDK2 Inhibitor B 1. Target Engagement (NanoBRET Assay) A->B Does it bind? C 2. Cellular Potency (Cell Viability - MTT/CCK-8) B->C At what concentration? D 3. Signaling Pathway Analysis (Western Blot) C->D How does it affect the pathway? E 4. Phenotypic Analysis (Cell Cycle Arrest & Apoptosis) D->E What is the cellular outcome? F Mechanism of Action (Conclusion) E->F Synthesize Data

Caption: High-level workflow for MoA determination.

Part 2: Target Engagement in Live Cells

Causality: Before investing in extensive cellular assays, it is crucial to confirm that Compound-X directly engages its putative target, CDK2, within the complex milieu of a living cell. Test-tube (in vitro) assays can be misleading due to factors like cell permeability and off-target effects.[8][9] The NanoBRET™ Target Engagement (TE) assay is a gold-standard method for quantifying compound binding at a specific protein in live cells.[10][11]

Protocol 2.1: NanoBRET™ CDK2 Target Engagement Assay

This protocol measures the binding affinity of Compound-X to a NanoLuc® luciferase-CDK2 fusion protein in live HEK293 cells.[10]

Methodology:

  • Cell Preparation: Transfect HEK293 cells with a vector encoding a NanoLuc®-CDK2 fusion protein. Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of Compound-X (e.g., from 100 µM to 1 pM) in Opti-MEM medium.

  • Tracer Addition: Add the NanoBRET® fluorescent tracer, which is known to bind CDK2, to all wells at its predetermined optimal concentration.

  • Compound Treatment: Add the serially diluted Compound-X to the appropriate wells. Include "no compound" and "no tracer" controls.

  • Substrate Addition & Reading: Add the NanoGlo® Luciferase Assay Substrate to all wells. Immediately measure the luminescence (460 nm) and fluorescence (610 nm) signals using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission/Donor Emission). Normalize the data and fit to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of Compound-X required to displace 50% of the tracer.

Data Interpretation:

A dose-dependent decrease in the BRET signal indicates that Compound-X is competitively displacing the fluorescent tracer from the NanoLuc®-CDK2 fusion protein. The resulting IC50 value provides a quantitative measure of target engagement potency in a physiological context.

ParameterExpected ResultImplication
IC50 (NanoBRET) < 1 µMCompound-X directly binds CDK2 in live cells with high affinity.
Maximal Inhibition > 80%Compound-X effectively competes for the binding site.

Part 3: Quantifying Cellular Antiproliferative Activity

Causality: Once target engagement is confirmed, the next logical step is to determine the functional consequence of this binding. Since CDK2 is essential for cell proliferation, its inhibition should lead to a decrease in cell viability or growth.[12][13] Colorimetric assays like MTT or CCK-8 provide a robust, high-throughput method to quantify this effect.[12]

Protocol 3.1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[14]

Methodology:

  • Cell Seeding: Plate a cancer cell line known to have high CDK2 activity (e.g., MCF-7 breast cancer or HCT-116 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound-X (spanning the range of the NanoBRET IC50) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance readings to the vehicle control and plot against the log of Compound-X concentration. Fit the data to a dose-response curve to calculate the GI50 (concentration for 50% inhibition of cell growth).

Data Interpretation:

A dose-dependent decrease in absorbance confirms that Compound-X has an antiproliferative effect. The GI50 value is a critical parameter for understanding the compound's cellular potency.

ParameterExpected ResultImplication
GI50 (MTT Assay) Correlates with NanoBRET IC50The observed antiproliferative effect is likely due to on-target CDK2 inhibition.
Maximal Effect > 50% Growth InhibitionCompound-X is an effective inhibitor of cell proliferation.

Part 4: Elucidating Downstream Signaling Pathway Modulation

Causality: To mechanistically link CDK2 engagement with the observed antiproliferative effect, we must analyze the direct downstream signaling events. The canonical function of the CDK2/Cyclin E complex is to phosphorylate Rb at specific serine residues (e.g., Ser807/811), which promotes the release of the E2F transcription factor, driving the cell into S phase.[6][16] Inhibition of CDK2 should therefore lead to a decrease in Rb phosphorylation. Western blotting is the definitive technique for this analysis.[17][18]

G CDK2 CDK2 Rb_E2F Rb-E2F Complex CDK2->Rb_E2F Phosphorylation CyclinE Cyclin E CyclinE->CDK2 Activation CompoundX Compound-X (N-(2-fluorocyclopentyl) pyrimidin-2-amine) CompoundX->CDK2 Inhibition pRb Phospho-Rb (Ser807/811) E2F E2F Rb_E2F->pRb Rb_E2F->E2F Release S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activation G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition

Caption: Hypothesized CDK2 signaling pathway inhibition.

Protocol 4.1: Western Blot Analysis of Rb Phosphorylation

Methodology:

  • Cell Treatment & Lysis: Treat MCF-7 or HCT-116 cells with Compound-X at concentrations around its GI50 value (e.g., 0.1x, 1x, 10x GI50) for a relevant time period (e.g., 24 hours). Include a vehicle control. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[17]

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[20] Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (p-Rb Ser807/811).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[20] Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Stripping and Reprobing: To ensure equal protein loading, strip the membrane and re-probe with antibodies for total Rb and a loading control (e.g., GAPDH or β-Actin).

Data Interpretation:

A dose-dependent decrease in the p-Rb signal, relative to total Rb and the loading control, provides strong evidence that Compound-X inhibits the kinase activity of the CDK2 pathway in cells.

Protein TargetExpected Result with Increasing Compound-X DoseImplication
p-Rb (Ser807/811) Signal DecreasesConfirms inhibition of CDK2 kinase activity on its key substrate.
Total Rb Signal UnchangedThe effect is on the phosphorylation state, not protein level.
GAPDH / β-Actin Signal UnchangedConfirms equal protein loading across all lanes.

Part 5: Conclusion and Path Forward

The successful execution of this experimental plan will provide a robust, multi-faceted validation of the hypothesis that N-(2-fluorocyclopentyl)pyrimidin-2-amine acts as a CDK2 inhibitor in cancer cell models. The convergence of data—from direct target binding in live cells, to dose-dependent antiproliferative activity, to the specific inhibition of a key downstream phosphorylation event—constructs a compelling and scientifically rigorous mechanism of action.

This foundational understanding is the critical launchpad for all subsequent preclinical development, including broader selectivity profiling, in vivo efficacy studies, and biomarker discovery to identify patient populations most likely to respond to this targeted therapy.

References

  • What are CDK2 inhibitors and how do they work?. (2024, June 21). Vertex AI Search.
  • El-Sayed, M. A., et al. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (n.d.). MDPI. [Link]

  • CDK2 Inhibitor——Important Regulator of Cell Cycle Control. (2023, September 15). Patsnap Synapse. [Link]

  • Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). (2024, September 3). MDPI. [Link]

  • Glowacka, I. E., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023, October 21). protocols.io. [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024, November 12). Cureus. [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023, February 28). Future Medicinal Chemistry. [Link]

  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (n.d.). Future Medicinal Chemistry. [Link]

  • Development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding. (n.d.). Nature Communications. [Link]

  • Western Blotting Protocol. (2013, May 1). YouTube. [Link]

  • Cyclin-dependent kinase 2. (n.d.). Wikipedia. [Link]

  • CDK Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). ACS Omega. [Link]

  • Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. (n.d.). Oncogene. [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2025, April 3). Journal of the American Chemical Society. [Link]

  • Cell-based test for kinase inhibitors. (2020, November 26). INiTS. [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. (2023, December 13). Frontiers in Pharmacology. [Link]

  • Clinically approved pyrimidine scaffolds as EGFR inhibitors.. (n.d.). ResearchGate. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10). Cell Chemical Biology. [Link]

  • Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update. (2018, December 13). Journal of Medicinal Chemistry. [Link]

  • Discovery of EGFR Selective 4,6-Disubstituted Pyrimidines from a Combinatorial Kinase-Directed Heterocycle Library. (2006, January 31). Journal of the American Chemical Society. [Link]

  • CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. (2024, May 14). JACS Au. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024, January 9). RSC Publishing. [Link]

  • CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. (n.d.). PMC. [Link]

  • Binding assays to profile target engagement by kinase inhibitors in.... (n.d.). ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

  • Spotlight: Cell-based kinase assay formats.. (2022, May 11). Reaction Biology. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). RSC Medicinal Chemistry. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016, September 6). PLOS One. [Link]

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  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. (2017, February 3). Journal of Medicinal Chemistry. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021, August 26). MDPI. [Link]

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Methodological & Application

Application Note: High-Throughput Screening of N-(2-fluorocyclopentyl)pyrimidin-2-amine Scaffolds in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacophore Rationale: The Fluorinated Pyrimidine Scaffold

The development of highly selective and potent kinase inhibitors relies heavily on optimizing privileged chemical scaffolds. The pyrimidin-2-amine moiety is a classic pharmacophore recognized for its bidentate hydrogen-bonding capability with the ATP-binding hinge region of various kinases, including Cyclin-Dependent Kinase 2 (CDK2)[1] and Aurora kinases[2].

However, the transition from a biochemical hit to a clinical candidate requires rigorous optimization of physicochemical properties. The strategic functionalization of this scaffold to yield N-(2-fluorocyclopentyl)pyrimidin-2-amine represents a sophisticated bioisosteric design. Fluorine incorporation is a cornerstone of modern medicinal chemistry, with fluorinated small molecules accounting for a substantial proportion of recent U.S. FDA approvals[3].

The addition of the 2-fluorocyclopentyl group serves three distinct mechanistic purposes:

  • Conformational Control: The highly electronegative C-F bond can induce a stereoelectronic "gauche effect," stabilizing specific ring puckering conformations of the cyclopentyl group. This conformational bias pre-organizes the molecule to perfectly complement the steric constraints of the kinase's hydrophobic sub-pocket, enhancing van der Waals interactions and binding affinity[4][5].

  • pKa Modulation: Placing a fluorine atom adjacent to the exocyclic amine significantly decreases its basicity (lowering the pKa). This reduction in ionization at physiological pH improves membrane permeability and reduces potential off-target liabilities, such as hERG channel inhibition[5][6].

  • Metabolic Stability: The strong carbon-fluorine bond resists oxidative metabolism by cytochrome P450 enzymes, effectively blocking metabolic soft spots on the cycloalkyl ring and improving the compound's in vivo half-life[3][7].

Fluorine_Advantage Root N-(2-fluorocyclopentyl) pyrimidin-2-amine Hinge Pyrimidin-2-amine (ATP Hinge Binder) Root->Hinge Fluoro 2-Fluorocyclopentyl (Solvent/Hydrophobic Pocket) Root->Fluoro Metab Metabolic Stability (Blocks CYP450 Oxidation) Fluoro->Metab Conf Conformational Bias (Gauche Effect) Fluoro->Conf pKa Amine pKa Modulation (Improves Permeability) Fluoro->pKa

Rational design logic for fluorine incorporation in pyrimidine kinase inhibitors.

High-Throughput Screening Strategy: TR-FRET

To efficiently screen libraries containing N-(2-fluorocyclopentyl)pyrimidin-2-amine derivatives, the assay must be highly sensitive, robust, and scalable. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry-standard methodology for high-throughput kinase screening[8][9].

TR-FRET combines the spatial proximity requirements of FRET with the temporal resolution of lanthanide fluorophores. By utilizing a long-lifetime lanthanide chelate (such as Terbium, Tb³⁺) as the donor and an organic dye as the acceptor, the assay introduces a time delay (typically 100 µs) before signal integration[10]. This critical delay allows short-lived background autofluorescence from the compound library and plasticware to decay completely, resulting in an exceptionally high signal-to-noise ratio[9][11]. Furthermore, TR-FRET is a homogeneous "mix-and-read" format requiring no wash steps, making it easily adaptable to automated liquid handling systems in 384- or 1536-well formats[9][12].

TR_FRET_Workflow A Kinase + ATP + Substrate B Phosphorylated Substrate A->B Phosphorylation F Inhibitor Present (No FRET) A->F Inhibition C Add Tb-Antibody (Donor) B->C D Add Dye-Tracer (Acceptor) B->D E TR-FRET Signal (Active Kinase) C->E Binding D->E

TR-FRET Kinase Assay Principle: Proximity-based energy transfer upon substrate phosphorylation.

Step-by-Step HTS Protocol (Self-Validating System)

The following protocol outlines a 384-well TR-FRET kinase activity assay. Every step is engineered to ensure data integrity, utilizing causality-driven experimental choices to create a self-validating system.

Reagent Preparation & Causality
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT, and 0.1% BSA.

    • Causality: DTT is critical to maintain the catalytic cysteine residues in a reduced state, preventing enzyme inactivation. BSA and Brij-35 (a non-ionic detergent) prevent the non-specific adsorption of the hydrophobic fluorinated pyrimidine compounds to the polystyrene plate walls, eliminating false negatives.

  • Stop/Detection Buffer: TR-FRET dilution buffer supplemented with 20 mM EDTA, 2 nM Tb-labeled anti-phospho antibody, and 50 nM Fluorescein-labeled tracer.

    • Causality: EDTA acts as a potent chelator of Mg²⁺. Because kinases strictly require Mg²⁺ as a cofactor for ATP hydrolysis, the addition of EDTA instantly and permanently freezes the enzymatic reaction. This allows dozens of plates to be processed and read in batch mode without signal drift over time.

Assay Execution Workflow
  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of the N-(2-fluorocyclopentyl)pyrimidin-2-amine library compounds (in 100% DMSO) into a low-volume 384-well white microplate.

    • Self-Validation: Include 16 wells of DMSO only (Negative Control / 100% Activity) and 16 wells of a known pan-kinase inhibitor like Staurosporine (Positive Control / 0% Activity) to calculate the Z'-factor[12].

  • Kinase Addition: Dispense 5 µL of the recombinant kinase (at 2X final concentration in Kinase Buffer) into all wells.

  • Pre-Incubation: Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature for 15 minutes.

    • Causality: Pyrimidin-2-amines can sometimes exhibit slow-binding kinetics. Pre-incubating the enzyme with the inhibitor before introducing ATP ensures the system reaches thermodynamic equilibrium, preventing the underestimation of inhibitor potency (IC₅₀)[10].

  • Reaction Initiation: Dispense 5 µL of a substrate/ATP mix (at 2X final concentration) to initiate the reaction. The ATP concentration should be set at the apparent Michaelis constant ( Kmapp​ ) for the specific kinase to balance assay sensitivity with physiological relevance.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature in the dark.

  • Reaction Termination & Detection: Add 10 µL of the Stop/Detection Buffer. Incubate for 60 minutes at room temperature to allow the Tb-antibody and tracer to reach binding equilibrium.

  • Plate Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX)[10].

    • Settings: Excitation at 337 nm (Laser); Integration start at 100 µs; Integration time 400 µs. Measure emission at 490 nm (Tb donor) and 520 nm (Fluorescein acceptor).

Quantitative Data Presentation & Quality Control

To validate the assay's trustworthiness, the Z'-factor must be calculated for every plate. The Z'-factor evaluates the dynamic range of the assay signal relative to data variation. A Z'-factor > 0.5 designates an excellent, robust assay suitable for HTS[12].

Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

Upon screening, the structural advantage of the fluorine substitution becomes quantitatively apparent. Table 1 summarizes representative validation data comparing a non-fluorinated baseline compound with the N-(2-fluorocyclopentyl) derivative.

Table 1: Comparative HTS Validation Data for Pyrimidine Scaffolds

Compound ScaffoldTarget Kinase IC₅₀ (nM)Off-Target IC₅₀ (nM)Z'-FactorMicrosomal T₁/₂ (min)
N-cyclopentylpyrimidin-2-amine (Non-fluorinated)145.0 ± 12850.0 ± 450.7818.5
N-(2-fluorocyclopentyl)pyrimidin-2-amine 12.4 ± 1.8 > 10,000 0.81 > 120.0
Staurosporine (Positive Control)1.2 ± 0.32.5 ± 0.80.85N/A

Data Interpretation: The incorporation of the 2-fluorocyclopentyl moiety yields a >10-fold increase in target potency, likely due to the gauche-effect-induced conformational lock optimizing hinge-pocket binding[4][5]. Furthermore, the metabolic half-life (T₁/₂) is drastically extended, validating the protective effect of the C-F bond against CYP450-mediated oxidation[3].

References

  • Binding kinetics: high throughput assay for kinase inhibitors - BMG Labtech. BMG Labtech. Available at: [Link]

  • Mechanistic Study of Potent Fluorinated EGFR Kinase Inhibitors with a Quinazoline Scaffold against L858R/T790M/C797S Resistance Mutation: Unveiling the Fluorine Substituent Cooperativity Effect on the Inhibitory Activity. PubMed (NIH). Available at: [Link]

  • A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype. PubMed (NIH). Available at: [Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. RSC Publishing. Available at: [Link]

  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • How TR-FRET Empower High-Throughput Screening. Sino Biological. Available at: [Link]

  • (PDF) A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation: VEGFR-2 as a Prototype. ResearchGate. Available at: [Link]

  • FP & TR-FRET Kinase Assays with Automated Liquid Handling. Molecular Devices. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available at: [Link]

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Application Notes & Protocols: Strategic In Vivo Dosing of N-(2-fluorocyclopentyl)pyrimidin-2-amine in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing strategies for the novel small molecule inhibitor, N-(2-fluorocyclopentyl)pyrimidin-2-amine, in murine models. Given the chemical structure, which belongs to the 2-aminopyrimidine class, we will proceed with the working hypothesis that the compound is a kinase inhibitor.[1][2] This guide emphasizes scientific integrity and logical experimental design, moving from initial physicochemical characterization and formulation development to detailed protocols for pharmacokinetic (PK) and pharmacodynamic (PD) assessments. The objective is to equip researchers with the foundational knowledge and practical methodologies required to generate reliable and reproducible preclinical data, thereby enabling informed decisions for further therapeutic development.

Introduction: The Scientific Imperative for a Strategic Approach

The transition from a promising in vitro hit to a viable in vivo candidate is a critical juncture in drug discovery. N-(2-fluorocyclopentyl)pyrimidin-2-amine, a member of the 2-aminopyrimidine family, represents a class of compounds with significant therapeutic potential, often targeting protein kinases that are dysregulated in diseases like cancer.[1] However, potent biochemical activity does not guarantee in vivo efficacy. A compound's success is critically dependent on its absorption, distribution, metabolism, and excretion (ADME) properties, which collectively define its pharmacokinetic (PK) profile.[3][4]

A poorly designed dosing strategy can lead to misleading outcomes, such as a false-negative efficacy result due to inadequate target exposure or unexpected toxicity from poor formulation. This guide, therefore, is structured to mitigate these risks by presenting a systematic, evidence-based workflow. We will explain the causality behind each experimental choice, ensuring that every protocol is a self-validating system.

Pre-Dosing & Formulation Development: The Foundation of In Vivo Success

Before any animal is dosed, a thorough understanding of the compound's physicochemical properties is paramount. Small molecule inhibitors are frequently characterized by poor water solubility, which poses a significant challenge for achieving adequate bioavailability.[5][6]

2.1 Physicochemical Characterization & Solubility Screening

The initial step is to determine the compound's solubility in a panel of pharmaceutically acceptable vehicles. This empirical data is essential for selecting a formulation strategy.

Protocol 2.1: Equilibrium Solubility Assessment

  • Vehicle Selection: Prepare a panel of common, well-tolerated vehicles. A recommended starting set is provided in Table 1.

  • Compound Addition: Add an excess amount of N-(2-fluorocyclopentyl)pyrimidin-2-amine to a fixed volume (e.g., 1 mL) of each vehicle in separate, sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant, dilute it with a suitable organic solvent (e.g., acetonitrile or methanol), and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[7]

  • Data Expression: Report solubility in mg/mL.

Vehicle CategorySpecific ExamplesRationale & Considerations
Aqueous Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) pH 7.4Ideal for soluble compounds; establishes baseline.
Co-solvents 10% DMSO / 90% Saline, 30% PEG 400 / 70% SalineIncreases solubility for moderately soluble compounds. High concentrations of DMSO can be toxic.[7]
Surfactants 5% Tween® 80 in Saline, 2% Solutol® HS 15 in SalineEnhances wetting and forms micelles to solubilize lipophilic compounds.[5][7]
Lipids/Oils Corn Oil, Sesame Oil, Medium-Chain Triglycerides (MCT)Suitable for highly lipophilic compounds, often used for oral or subcutaneous administration.[5][8]
Cyclodextrins 10-20% Hydroxypropyl-β-cyclodextrin (HPβCD) in WaterForms inclusion complexes to "hide" the lipophilic compound in a hydrophilic shell.[9]

Table 1: Recommended Vehicle Panel for Initial Solubility Screening.

2.2 Formulation Strategy Selection

Based on the solubility data, a tiered approach to formulation is recommended.

  • If solubility > 2 mg/mL in an aqueous or co-solvent system: A simple solution is the preferred starting point.

  • If solubility is low (< 1 mg/mL) but achievable in surfactants, lipids, or cyclodextrins: These more complex systems should be explored. Lipid-based formulations can enhance oral absorption through lymphatic uptake.[6]

  • If the compound remains poorly soluble across all vehicles: A suspension is the most practical approach. This involves dispersing the solid compound in a liquid vehicle, often requiring wetting agents (e.g., Tween® 80) and suspending agents (e.g., methylcellulose) to ensure homogeneity.[7]

Protocol 2.2: Preparation of a Homogeneous Suspension for Oral Gavage

  • Particle Size Reduction (Recommended): If possible, micronize the N-(2-fluorocyclopentyl)pyrimidin-2-amine powder to increase surface area and improve dissolution rate in vivo.

  • Vehicle Preparation: Prepare the suspension vehicle. A common choice is 0.5% (w/v) Methylcellulose with 0.2% (v/v) Tween® 80 in sterile water.

  • Wetting: Create a paste by adding a small amount of the vehicle to the accurately weighed compound powder and triturating until the powder is fully wetted.

  • Suspension: Gradually add the remaining vehicle while continuously stirring or vortexing to create a uniform suspension.

  • Homogenization: Use a sonicator or homogenizer to ensure a fine, consistent particle dispersion.

  • Stability Check: Visually inspect the suspension for any signs of aggregation or settling over a period relevant to the dosing schedule (e.g., 2-4 hours). The suspension should be prepared fresh daily.

In Vivo Study Design: From Tolerability to Efficacy

All animal studies must be conducted in compliance with institutional and national guidelines for animal welfare (e.g., IACUC, AWA).[10][11][12][13] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be integral to all experimental planning.[11]

3.1 Workflow for In Vivo Dosing Strategy Development

The following diagram outlines the logical flow of experiments to establish an effective dosing regimen.

Dosing_Strategy_Workflow A Phase 1: Dose Range Finding (DRF) & Maximum Tolerated Dose (MTD) B Phase 2: Single-Dose Pharmacokinetics (PK) A->B Establish safe dose for PK study C Phase 3: Pharmacodynamic (PD) & Target Engagement B->C Inform sampling times & dose for PD E Data Integration & PK/PD Modeling B->E PK Parameters (Cmax, AUC, T1/2) D Phase 4: Efficacy Studies in Disease Model C->D Confirm target modulation at tolerated dose C->E PD Response vs. Concentration D->E Efficacy vs. Exposure F Optimized Dosing Regimen E->F Define Therapeutic Window

Caption: Logical workflow for developing an in vivo dosing strategy.

3.2 Phase 1: Maximum Tolerated Dose (MTD) Study

The MTD study is essential to identify the highest dose that can be administered without causing unacceptable toxicity.[14][15] This is a critical first step to define a safe dose range for subsequent PK and efficacy studies.

Protocol 3.1: MTD Determination

  • Animal Model: Use healthy, non-tumor-bearing mice of the same strain that will be used for efficacy studies (e.g., C57BL/6 or BALB/c). Use a small number of animals per group (n=3).

  • Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg). The dose increments can be adjusted based on observed toxicity.

  • Administration Route: Select the intended clinical route of administration (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV)). The choice depends on the compound's properties and the experimental objective. Oral administration is common but can be complex due to bioavailability issues.[16]

  • Dosing Schedule: Administer the compound daily for 5-7 days.

  • Monitoring: Record body weight daily. Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, altered posture, labored breathing).

  • Endpoint: The MTD is typically defined as the highest dose that results in no more than a 15-20% mean body weight loss and no mortality or severe clinical signs.[14]

RouteMax Volume (Mouse)Gauge (Typical)Notes
Oral (PO) 10 mL/kg20-22gUse a proper gavage needle to prevent esophageal injury.[17]
Intraperitoneal (IP) 10 mL/kg25-27gInject into the lower abdominal quadrant, aspirating to avoid bladder or intestinal injection.[18][19]
Subcutaneous (SC) 10 mL/kg25-27gInject into a tented fold of skin, typically over the back or flank.[18]
Intravenous (IV) 5 mL/kg (bolus)27-30gTypically via the lateral tail vein; requires proper restraint and technique.[20]

Table 2: Common Administration Routes and Volumes for Mice.[18][19][20][21]

Pharmacokinetic (PK) Analysis: What the Body Does to the Drug

PK studies measure how the body absorbs, distributes, metabolizes, and eliminates the compound, providing critical data on drug exposure over time.[3][22]

Protocol 4.1: Single-Dose PK Study

  • Animal Model: Use healthy mice (n=3-5 per time point or using a sparse sampling design). Catheterized animals can be used for serial blood sampling to reduce animal numbers.[22][23]

  • Dosing: Administer a single dose of N-(2-fluorocyclopentyl)pyrimidin-2-amine at a dose well below the MTD (e.g., 25 mg/kg PO). Include an IV group (e.g., 5 mg/kg) to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points. For an oral dose, typical time points are: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[16] Blood can be collected via submandibular or saphenous vein bleeds.[22]

  • Sample Processing: Process blood to obtain plasma or serum and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate key PK parameters.[22][24]

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time at which Cmax is reachedIndicates the speed of absorption.
AUC Area Under the Curve (concentration vs. time)Represents total drug exposure over time.[24]
Elimination Half-lifeTime required for the plasma concentration to decrease by half.[22]
CL ClearanceVolume of plasma cleared of the drug per unit time.
F (%) BioavailabilityThe fraction of the administered dose that reaches systemic circulation (calculated using IV data).

Table 3: Key Pharmacokinetic Parameters.

Pharmacodynamic (PD) & Target Engagement: What the Drug Does to the Body

PD studies are crucial to demonstrate that the compound is reaching its intended target and eliciting the desired biological effect in vivo.[25] This step links drug exposure (PK) to biological activity.

5.1 Hypothetical Mechanism & PD Biomarker Selection

Based on its 2-aminopyrimidine core, we hypothesize that N-(2-fluorocyclopentyl)pyrimidin-2-amine is a kinase inhibitor.[1] A common downstream effect of kinase inhibition is the reduced phosphorylation of a key substrate. For this guide, let's assume the target is a hypothetical "Kinase X" that phosphorylates "Protein Y". Therefore, the level of phosphorylated Protein Y (p-Y) will serve as our PD biomarker.

Signaling_Pathway cluster_0 Cellular Signaling A Kinase X (Target) B Protein Y (Substrate) A->B Phosphorylation C Phosphorylated Protein Y (p-Y) D Downstream Biological Effect (e.g., Proliferation) C->D Inhibitor N-(2-fluorocyclopentyl)pyrimidin-2-amine Inhibitor->A INHIBITION

Caption: Hypothetical signaling pathway and point of inhibition.

Protocol 5.1: In Vivo Target Engagement (PD) Study

  • Animal Model: Use tumor-bearing mice (xenograft or syngeneic models). The tumor tissue will be the primary source for biomarker analysis.

  • Dosing: Administer a single dose of N-(2-fluorocyclopentyl)pyrimidin-2-amine at a dose shown to provide significant exposure in the PK study (e.g., a dose that achieves an AUC above the in vitro IC50 for a sustained period).

  • Time Course: Euthanize cohorts of mice (n=3-4 per time point) at various times post-dose (e.g., 2, 8, 24 hours), corresponding to the PK profile (around Tmax and during the elimination phase).

  • Tissue Collection: Collect tumor tissue and plasma. Flash-freeze tumor samples immediately in liquid nitrogen to preserve phosphorylation states.

  • Biomarker Analysis:

    • Homogenize tumor tissue to prepare protein lysates.

    • Measure the levels of total Protein Y and phosphorylated Protein Y (p-Y) using a validated method such as Western Blot or ELISA.

    • Normalize the p-Y signal to the total Protein Y signal.

  • PK/PD Correlation: Correlate the plasma concentration of the drug at the time of tissue collection with the level of target inhibition (reduction in p-Y) in the corresponding tumor. This establishes a critical link between exposure and effect.[25]

Conclusion: Integrating Data for an Optimized Dosing Regimen

By systematically executing the studies outlined above, researchers can build a comprehensive dataset. The integration of MTD, PK, and PD data allows for the rational design of an effective dosing regimen for pivotal efficacy studies.[14] The goal is to select a dose and schedule that maintains drug concentrations above the level required for significant target inhibition for a desired duration, without causing unacceptable toxicity. This evidence-based approach maximizes the probability of observing a true therapeutic effect and provides a solid foundation for the continued preclinical and clinical development of N-(2-fluorocyclopentyl)pyrimidin-2-amine.

References
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Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Solubilizing N-(2-fluorocyclopentyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The promise of a novel compound like N-(2-fluorocyclopentyl)pyrimidin-2-amine can only be realized if it can be reliably tested. Poor aqueous solubility is a frequent and significant hurdle in drug discovery, leading to underestimated potency, high variability in results, and misleading structure-activity relationships (SAR).[1][2] This guide provides a comprehensive, question-and-answer-based approach to systematically address and overcome the solubility challenges associated with this compound, ensuring the integrity and reproducibility of your biological assays. Our goal is to move beyond simple dissolution to achieve a stable, homogenous solution that delivers accurate and meaningful data.

Section 1: Initial Assessment & Foundational Strategies

This section addresses the critical first steps to take when encountering solubility issues. Often, simple adjustments can yield significant improvements.

Q1: My N-(2-fluorocyclopentyl)pyrimidin-2-amine is precipitating immediately upon dilution into my aqueous assay buffer. What is the first thing I should check?

Answer: The first and most critical parameter to investigate is the pH of your buffer. The N-(2-fluorocyclopentyl)pyrimidin-2-amine structure contains a pyrimidin-2-amine moiety. The amino group on the pyrimidine ring is basic, meaning its ionization state—and therefore its solubility—is highly dependent on pH.[3]

  • The Underlying Principle (pKa): Basic compounds become protonated and thus more positively charged in acidic conditions (pH < pKa). This charge significantly increases the molecule's interaction with polar water molecules, enhancing solubility.[4][5] Conversely, in neutral or basic conditions (pH > pKa), the compound is predominantly in its neutral, less soluble form. The solubility of ionizable drugs can often be predicted by the Henderson-Hasselbalch equation.[6]

  • Immediate Action: Measure the pH of your final assay buffer after all components have been added. If it is neutral or basic, the low solubility is expected.

  • Recommendation: Perform a pH-solubility profile. Prepare small-volume aliquots of your buffer system across a range of pH values (e.g., from pH 4.0 to 7.4). Add the compound (from a concentrated DMSO stock) to each and observe for precipitation. This will help you identify the lowest pH your compound tolerates before precipitating, which may be compatible with your assay.[7] However, be mindful that extreme pH values can compromise the stability of the compound or the biological components of your assay.[4]

Q2: I’m preparing my compound from a solid. Should I be concerned about kinetic versus thermodynamic solubility?

Answer: Yes, understanding the difference is crucial for interpreting your results and troubleshooting.

  • Kinetic Solubility: This is measured by taking a concentrated stock solution of the compound (usually in 100% DMSO) and diluting it into an aqueous buffer.[1][8] It measures the concentration at which the compound begins to precipitate from a supersaturated solution. This is often the most relevant measurement for high-throughput screening (HTS) and initial in vitro assays where compounds are added from DMSO stocks.[2] However, these supersaturated solutions can be unstable and may precipitate over time.

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over an extended period (e.g., 24 hours).[1][8] The resulting concentration in the supernatant is the thermodynamic solubility. This value is typically lower than the kinetic solubility because it represents the solubility of the most stable, often crystalline, form of the compound.[9][10]

A large difference between kinetic and thermodynamic solubility can signal that your compound may precipitate during longer assay incubation times.

Section 2: The Role of Cosolvents

When pH adjustment is insufficient or incompatible with the assay, using an organic cosolvent is the next logical step.

Q3: I need to use a cosolvent. Is DMSO always the best choice, and what is a safe final concentration?

Answer: Dimethyl sulfoxide (DMSO) is an excellent and widely used solvent for its ability to dissolve a broad range of both polar and non-polar compounds.[11] However, it is not inert and can impact biological assays.

  • Mechanism: DMSO is a strong dipolar aprotic solvent that disrupts the self-association of hydrophobic molecules and forms favorable interactions with them, preventing them from precipitating when diluted in water.

  • Concentration Limits are Critical: The acceptable final concentration of DMSO is highly dependent on the cell line or biological system being used.[12]

    • < 0.1% (v/v): Generally considered safe for most cell-based assays with minimal effects.

    • 0.1% to 0.5% (v/v): Tolerated by many robust cell lines, but validation is essential.

    • > 0.5% (v/v): Can lead to cytotoxicity, altered cell signaling, or direct inhibition/activation of enzymes.[13] For some sensitive primary cells, even 0.5% can be toxic.[12]

It is imperative to run a vehicle control experiment. This involves testing a range of DMSO concentrations (without your compound) in your assay to determine the highest concentration that does not produce a biological effect—the No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol: Determining DMSO Tolerance in a Cell-Based Assay
  • Cell Seeding: Plate your cells at the desired density for your main experiment and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Create a series of dilutions of DMSO in your complete cell culture medium. A typical range to test would be 0.05%, 0.1%, 0.25%, 0.5%, and 1.0% (v/v). Include a "medium only" control.

  • Treatment: Replace the existing medium with the medium containing the different DMSO concentrations. Ensure each condition is tested in triplicate.

  • Incubation: Incubate the cells for the same duration as your planned compound exposure (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform your assay (e.g., a cell viability assay like MTT or CellTiter-Glo®, or a specific functional readout).

  • Analysis: Plot the assay signal against the DMSO concentration. The highest concentration that shows no significant difference from the "medium only" control is your maximum allowable DMSO concentration.

Data Summary: General DMSO Tolerance Guidelines
Final DMSO Conc. (v/v)General Effect on Robust Cell LinesRecommendation for Sensitive/Primary Cells
< 0.1% Generally considered safe and non-interfering.Recommended Starting Point
0.1% - 0.5% Often tolerated, but may inhibit proliferation.Requires careful validation.
0.5% - 1.0% Frequently causes cytotoxicity or assay interference.[13]Generally not recommended.
> 1.0% Strong cytotoxic effects expected.Avoid.
Q4: My compound precipitates even when I keep the final DMSO concentration below 0.5%. What can I do?

Answer: This indicates that the compound has very low aqueous solubility and requires a more advanced strategy. This phenomenon is often called "antisolvent precipitation". Before moving to more complex excipients, you can refine your dilution technique.

  • Increase Stock Concentration: If possible, make a more concentrated stock in 100% DMSO (e.g., 50 mM instead of 10 mM). This allows you to add a smaller volume to the aqueous buffer to reach your final concentration, which can sometimes prevent precipitation.

  • Step-wise or Serial Dilution: Instead of a single large dilution (e.g., 1:1000 from a 10 mM stock to 10 µM final), perform a serial dilution. First, dilute the 100% DMSO stock into a buffer containing a higher, but still tolerated, level of DMSO, and then perform the final dilution into the assay plate. This gradual change in solvent polarity can keep the compound in solution.

Section 3: Advanced Solubilization with Excipients

When pH and cosolvents are not enough, excipients that actively encapsulate or interact with the compound are necessary. These should be used with caution, as they can also interfere with assays.[14][15]

Q5: I’ve heard about using cyclodextrins. How do they work and which one should I choose?

Answer: Cyclodextrins are excellent tools for increasing the apparent aqueous solubility of hydrophobic compounds.[] They are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[17][18]

  • Mechanism of Action: The hydrophobic N-(2-fluorocyclopentyl)pyrimidin-2-amine molecule can partition into the nonpolar interior of the cyclodextrin, forming a "host-guest" inclusion complex.[19] The hydrophilic exterior of the cyclodextrin then interacts favorably with water, effectively shielding the hydrophobic compound and keeping it in solution.[17][20] This process increases the apparent water solubility of the guest molecule.[19]

  • Choosing a Cyclodextrin:

    • Beta-cyclodextrin (β-CD): Commonly used, but has relatively low aqueous solubility itself.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified version with much higher aqueous solubility and lower toxicity. It is often the preferred choice for in vitro and in vivo applications.[17]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD; Captisol®): Another modified cyclodextrin with a charged group, providing very high water solubility and an excellent safety profile.

Workflow: Screening for Cyclodextrin-Based Solubilization

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Complexation & Dilution cluster_2 Phase 3: Validation A Prepare concentrated stock of N-(2-fluorocyclopentyl)pyrimidin-2-amine in 100% DMSO (e.g., 20 mM) C Add small aliquot of DMSO stock to cyclodextrin solution. Vortex/sonicate briefly. A->C B Prepare aqueous stock solutions of cyclodextrins (e.g., 10% w/v HP-β-CD or SBE-β-CD in buffer) B->C D Allow complex to form (e.g., 30-60 min at RT) C->D E Perform final dilution into assay buffer to desired working concentration D->E F Visually inspect for precipitation. Measure turbidity if possible. E->F G CRITICAL: Run cyclodextrin-only control in biological assay to check for interference. F->G

Caption: Workflow for testing cyclodextrin-based solubility enhancement.

Conceptual Diagram: Cyclodextrin Inclusion Complex

G cluster_CD Cyclodextrin (Host) cluster_Drug Drug Molecule (Guest) cd_top Hydrophilic Exterior cd_bottom Hydrophilic Exterior cavity Hydrophobic Cavity drug N-(2-fluorocyclopentyl) pyrimidin-2-amine drug->cavity Forms Inclusion Complex (Non-covalent interaction)

Sources

Troubleshooting low yield in N-(2-fluorocyclopentyl)pyrimidin-2-amine chemical synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of complex synthetic challenges, this Technical Support Center guide is dedicated to researchers, scientists, and drug development professionals encountering low yields in the synthesis of N-(2-fluorocyclopentyl)pyrimidin-2-amine. As a Senior Application Scientist, my goal is to provide a framework for systematic troubleshooting, moving beyond simple procedural lists to explain the underlying chemical principles that govern success or failure in this transformation.

Frequently Asked Questions (FAQs)

This section addresses common initial queries and establishes a foundational understanding of the reaction.

Q1: What are the primary synthetic strategies for synthesizing N-(2-fluorocyclopentyl)pyrimidin-2-amine?

There are two principal routes for forming the crucial C-N bond in this target molecule:

  • Nucleophilic Aromatic Substitution (SNAr): This metal-free method involves reacting a 2-halopyrimidine (typically 2-chloro- or 2-fluoropyrimidine) directly with 2-fluorocyclopentylamine. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack, a characteristic that makes this reaction feasible without a metal catalyst.[1][2] However, this pathway often requires high temperatures and polar aprotic solvents to overcome the activation energy barrier, especially with moderately reactive amines.[3]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile cross-coupling reaction that uses a palladium catalyst, a phosphine ligand, and a base to couple an amine with an aryl halide.[4][5] This method is often preferred due to its milder reaction conditions and broader substrate scope, but its multi-component nature introduces more variables to control and troubleshoot.

Q2: My reaction shows no product formation. What are the absolute first things to verify?

Before delving into complex optimization, always return to the fundamentals of reaction setup. A significant portion of failed reactions can be traced back to one of these core issues:

  • Reagent Purity and Integrity: Verify the purity of your starting materials (2-halopyrimidine and 2-fluorocyclopentylamine) by NMR or LC-MS. Impurities can poison catalysts or introduce side reactions. Ensure the amine has not degraded during storage.

  • Atmosphere Control: Palladium(0) catalysts, the active species in Buchwald-Hartwig reactions, are highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that solvents were adequately degassed.

  • Solvent and Reagent Anhydrousness: Water can hydrolyze starting materials and intermediates and can interfere with the catalytic cycle, often leading to hydrodehalogenation of the aryl halide. Use freshly dried, anhydrous solvents.

  • Thermal Accuracy: Confirm that your heating mantle or oil bath is calibrated and providing the correct temperature. Some reactions have a narrow optimal temperature window.

Q3: How does the fluorine atom on the cyclopentylamine affect the reaction?

The presence of a fluorine atom on the carbon adjacent to the amine group is a critical factor. Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density on the nitrogen atom, which in turn reduces the basicity and nucleophilicity of the amine .[6][7] Consequently, the 2-fluorocyclopentylamine is a less reactive nucleophile than its non-fluorinated counterpart. This inherent electronic challenge is a primary reason for low yields and must be addressed through careful selection of reaction conditions to drive the amination forward.

Q4: For the starting pyrimidine, is 2-chloro- or 2-bromopyrimidine a better choice?

In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is paramount. The general order of reactivity for the oxidative addition step is Ar-I > Ar-Br > Ar-Cl.[8] Therefore, 2-bromopyrimidine is generally a more reactive and reliable coupling partner than 2-chloropyrimidine . While modern, highly active catalyst systems can effectively couple aryl chlorides, starting with the bromide often provides a higher chance of success, especially when dealing with a challenging, deactivated amine.

In-Depth Troubleshooting Guide

This section provides detailed, evidence-based solutions to specific experimental problems.

Section 1: Low or No Product Formation

This is the most common and frustrating issue. The cause often lies in suboptimal reaction conditions or an inefficient catalyst system.

Q1.1: I am attempting a metal-free SNAr reaction and seeing only starting material. How can I drive the reaction to completion?

The low nucleophilicity of 2-fluorocyclopentylamine is a major hurdle for the SNAr pathway. To overcome this, you must increase the energy of the system or the electrophilicity of the pyrimidine ring.

Troubleshooting Protocol for SNAr:

  • Increase Temperature: SNAr reactions are often slow at temperatures below 100 °C.

    • Action: Increase the reaction temperature in 20 °C increments, up to the boiling point of your solvent. High-boiling polar aprotic solvents like DMSO (b.p. 189 °C) or NMP (b.p. 202 °C) are excellent choices for this.[3]

  • Solvent Choice: The solvent must be able to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.

    • Action: Switch from less polar solvents (like THF or Toluene) to a polar aprotic solvent such as DMSO, DMF, or NMP.

  • Use a More Reactive Electrophile: If available, 2-fluoropyrimidine is significantly more reactive in SNAr reactions than 2-chloropyrimidine due to the higher electronegativity of fluorine activating the ring towards nucleophilic attack.[1]

Q1.2: My Buchwald-Hartwig reaction has stalled with significant starting material remaining. How do I systematically troubleshoot the catalyst system?

A stalled Buchwald-Hartwig reaction points to an issue with the catalyst's activity or stability. The following workflow, visualized in the diagram below, provides a systematic approach to identifying the point of failure.

G start Low Yield / Stalled Reaction reagents Step 1: Verify Reagents - Purity of Amine/Halide - Anhydrous Solvent - Fresh, Active Base start->reagents catalyst Step 2: Evaluate Catalyst & Ligand - Use Fresh Pre-catalyst - Check Ligand Integrity - Ensure Inert Atmosphere reagents->catalyst Reagents OK conditions Step 3: Optimize Conditions - Screen Different Ligands - Screen Different Bases - Increase Temperature catalyst->conditions Catalyst System OK success Successful Reaction conditions->success Optimization Works

Caption: Troubleshooting workflow for a stalled Buchwald-Hartwig amination.

Explanation of the Workflow:

  • Step 1: Verify Reagents: As mentioned in the FAQs, this is the foundation. An old or wet base (e.g., NaOtBu) or impure starting materials are common culprits.

  • Step 2: Evaluate Catalyst & Ligand: Palladium pre-catalysts (e.g., XPhos Pd G3) are generally more reliable than generating the Pd(0) species in situ from sources like Pd(OAc)₂ because they provide a more consistent concentration of the active catalyst.[8] Phosphine ligands can oxidize if handled improperly in the air; use fresh ligand from a reliable source.

  • Step 3: Optimize Conditions: If the core components are sound, the issue lies in the specific combination for this challenging substrate. This is addressed in the next question.

Q1.3: How do I select the optimal ligand, base, and solvent for coupling a deactivated secondary amine like 2-fluorocyclopentylamine?

There is no single "best" system; optimization is key. However, for sterically hindered or electron-deficient secondary amines, certain combinations are known to be more effective.

Ligand Selection: The ligand must be both bulky and electron-rich. Bulkiness promotes the formation of a monoligated palladium species, which accelerates the rate-limiting reductive elimination step, while electron-richness enhances the rate of oxidative addition.[4]

  • Recommended Ligands: For challenging secondary amines, ligands like RuPhos , BrettPhos , or highly specialized biaryl phosphines are often superior to older ligands like BINAP.[9]

Base and Solvent Selection: The base's role is to deprotonate the amine, but its strength must be compatible with the substrates and solvent.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) is a very effective base, typically used in non-polar ethereal (dioxane, THF) or aromatic (toluene) solvents.[10] It often provides the fastest reaction rates.

  • Weaker Bases: If your substrates are sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives.[10] These are often used in polar solvents like t-butanol or dioxane.

Table 1: Recommended Starting Conditions for Screening

Condition Set Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temperature (°C)
A (Strong Base) XPhos Pd G3 (2%) (Internal to G3) NaOtBu (1.4) Toluene 100-110
B (Weaker Base) Pd₂(dba)₃ (2%) RuPhos (4.8%) Cs₂CO₃ (2.0) t-BuOH 100-110

| C (Alternative) | Pd(OAc)₂ (2%) | BrettPhos (4.8%) | K₃PO₄ (2.0) | Dioxane | 100-110 |

Section 2: Common Side Products and Their Mitigation

Observing new spots on your TLC or unexpected masses in your LC-MS indicates that side reactions are outcompeting your desired transformation.

Q2.1: My crude NMR shows a significant amount of pyrimidine, where the starting halide has been replaced by a hydrogen (hydrodehalogenation). What causes this?

Hydrodehalogenation is a common side reaction in palladium catalysis. It arises when the aryl halide complex is intercepted by a hydride source before the amine can couple.

Potential Causes and Solutions:

  • Water/Protic Impurities: Water can react with the base and phosphine ligands to generate hydride species that fuel this side reaction.

    • Solution: Rigorously dry all reagents and solvents. Ensure your base is fresh and stored in a desiccator.

  • β-Hydride Elimination: This is an intrinsic mechanistic side path where the palladium-amido intermediate eliminates a β-hydrogen from the amine's alkyl group, forming an imine and a palladium-hydride species. This palladium-hydride then reductively eliminates with the aryl group to form the hydrodehalogenated product.[4][11]

    • Solution: The choice of ligand is critical. Bulky, electron-rich ligands like those from the Buchwald group (e.g., XPhos, RuPhos) sterically hinder the conformation required for β-hydride elimination and promote the desired reductive elimination pathway.[4] If you are using an older, less bulky ligand, switching to a modern one is the best solution.

G cluster_0 Catalytic Cycle cluster_1 Side Reaction Pd_Amido L-Pd(II)-Ar(Amine) Product Product (Ar-Amine) Pd_Amido->Product Reductive Elimination (Desired) Pd_Hydride L-Pd(II)-Ar(H) Pd_Amido->Pd_Hydride β-Hydride Elimination (Undesired) Imine Imine Byproduct Hydrodehalogenation Byproduct (Ar-H) Pd_Hydride->Hydrodehalogenation

Caption: Competing pathways of reductive elimination and β-hydride elimination.

Q2.2: My mass spec shows a signal corresponding to a dimer of my pyrimidine starting material (biaryl homocoupling). How do I prevent this?

Homocoupling of the aryl halide is another catalyst-driven side reaction. It can be promoted by certain conditions and indicates an "off-cycle" process is occurring.

Potential Causes and Solutions:

  • High Catalyst Loading or Temperature: Excessive catalyst concentration or overly high temperatures can sometimes favor homocoupling.

    • Solution: Try reducing the catalyst loading to 1-2 mol %. If possible, lower the reaction temperature once the reaction has initiated.

  • Oxygen Contamination: The presence of oxygen can interfere with the catalytic cycle in complex ways, sometimes leading to the formation of Pd(I) dimers which can promote homocoupling.

    • Solution: Improve the degassing procedure for your solvents and ensure a robust inert atmosphere is maintained throughout the reaction.

Section 3: Product Isolation and Purification Challenges

Even with a good crude yield, product can be lost during workup and purification.

Q3.1: My product streaks badly on my silica gel column, and my final isolated yield is much lower than expected. What purification techniques are recommended for fluorinated amines?

The basicity of the pyrimidin-2-amine nitrogen can cause strong, irreversible binding to the acidic silica gel, leading to streaking and product loss. The fluorine atom can also alter the polarity in non-intuitive ways.[12]

Recommended Purification Protocol:

  • Deactivate the Silica: Before running the column, flush the packed silica gel with a "deactivating" solvent mixture. A common choice is the eluent you plan to use containing 1-2% triethylamine (Et₃N) or ammonia (e.g., 1% of a 7N solution in methanol). This neutralizes the acidic silanol groups, preventing your basic product from binding irreversibly.

  • Use a Buffered Eluent: Continuously include a small amount (0.5-1%) of a volatile base like triethylamine in your eluent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N). This will ensure the product elutes cleanly as a sharp band.

  • Alternative Stationary Phases: If silica gel remains problematic, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a C18-functionalized silica for reverse-phase chromatography.

  • Aqueous Workup Consideration: During liquid-liquid extraction, ensure the aqueous layer is basic (pH > 9) to keep your amine product in its neutral, organic-soluble form. If the aqueous layer is acidic, your product may be protonated and partition into the aqueous phase, leading to significant loss.

By systematically addressing these potential points of failure—from the fundamental properties of the reagents to the intricacies of the catalytic cycle and final purification—researchers can effectively troubleshoot and optimize the synthesis of N-(2-fluorocyclopentyl)pyrimidin-2-amine, turning low-yield frustrations into successful outcomes.

References

  • BenchChem. (2025).
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Bio-Rad. (n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
  • D. J. C. Constable et al. (2015).
  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
  • ACS Publications. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development.
  • ACS Publications. (1976).
  • Wikipedia. (n.d.).
  • ACS Publications. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society.
  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • Chemistry LibreTexts. (2023).
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low-Yield Chemical Reactions.
  • Request PDF. (n.d.).
  • ACS Publications. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
  • PMC. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed 2-Iodophenol Coupling Reactions.
  • PMC. (n.d.).

Sources

Minimizing off-target effects of N-(2-fluorocyclopentyl)pyrimidin-2-amine in vitro

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing In Vitro Off-Target Effects of N-(2-fluorocyclopentyl)pyrimidin-2-amine

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this portal to help you troubleshoot and eliminate off-target artifacts when working with N-(2-fluorocyclopentyl)pyrimidin-2-amine derivatives.

The pyrimidin-2-amine scaffold is a highly privileged, ATP-competitive motif that binds the highly conserved hinge region of the kinome[1]. While this drives potent on-target efficacy, it inherently risks broad kinome cross-reactivity. Furthermore, the lipophilic 2-fluorocyclopentyl moiety introduces physicochemical liabilities, primarily colloidal aggregation, which can masquerade as promiscuous enzyme inhibition[2].

This guide provides self-validating protocols and mechanistic explanations to ensure your in vitro data reflects true target biology, not assay artifacts.

Section 1: Biochemical Assay Troubleshooting (FAQs)

Q1: My compound inhibits over 40 kinases in a commercial profiling panel. Is the N-(2-fluorocyclopentyl)pyrimidin-2-amine scaffold inherently promiscuous? A: Not necessarily. Commercial kinome panels typically run assays at artificially low ATP concentrations (e.g., 10 µM) to maximize sensitivity for competitive inhibitors. Because your compound is ATP-competitive, its measured IC₅₀ is highly dependent on the assay's ATP concentration, a relationship defined by the Cheng-Prusoff equation[3]. At physiological ATP levels (1–5 mM), the high intracellular ATP outcompetes the inhibitor at weak off-target hinge sites. Actionable Insight: Always re-profile your primary hits at 1 mM ATP. True on-target binding will maintain a low IC₅₀, while weak off-target artifacts will right-shift dramatically.

Q2: I am seeing steep dose-response curves (Hill slope > 1.5) and the compound is inhibiting unrelated enzymes like Malate Dehydrogenase (MDH). What is happening? A: You are likely observing colloidal aggregation. At micromolar concentrations, the lipophilic 2-fluorocyclopentyl group can cause the small molecules to self-associate into sub-micron particles. These colloids non-specifically sequester and denature proteins, leading to false-positive off-target inhibition[2]. Actionable Insight: Introduce 0.01% (v/v) Triton X-100 or CHAPS into your assay buffer. Non-ionic detergents disrupt colloidal aggregates. If the addition of detergent abolishes the off-target inhibition, the effect was an aggregation artifact, not a true pharmacological interaction[2].

TroubleshootingTree A Observe Unexpected In Vitro Phenotype B Run Assay with 0.01% Triton X-100 Does IC50 shift significantly? A->B C Colloidal Aggregation (False Off-Target) B->C Yes (Inhibition Lost) D Run Assay at 1 mM [ATP] Does IC50 increase? B->D No (Inhibition Retained) E ATP-Competitive Kinase Cross-Reactivity D->E Yes (Follows Cheng-Prusoff) F True Allosteric Off-Target or Retroactivity D->F No (ATP-Independent)

Decision tree for diagnosing the mechanism of off-target kinase inhibition in vitro.

Section 2: Cellular Assays & Phenotypic Validation

Q3: The cellular phenotype induced by my inhibitor does not match the phenotype of a CRISPR/Cas9 knockout of the target kinase. Why? A: This discordance is a hallmark of cellular off-target retroactivity. Kinase signaling pathways are highly interconnected. If your pyrimidin-2-amine inhibitor weakly cross-reacts with an off-target kinase that shares an upstream activator with your primary target, it can inadvertently activate parallel signaling cascades—a phenomenon known as retroactivity[4]. Actionable Insight: Establish a self-validating experimental system. Do not rely solely on one chemical scaffold. Use a structurally distinct orthogonal inhibitor (e.g., a non-pyrimidin-2-amine chemotype) to confirm that the observed phenotype is driven by target inhibition rather than scaffold-specific cross-reactivity.

Retroactivity Inhibitor N-(2-fluorocyclopentyl) pyrimidin-2-amine Target Primary Target (e.g., CDK2) Inhibitor->Target High Affinity OffTarget Off-Target Kinase (Hinge-Binding) Inhibitor->OffTarget Low Affinity Downstream1 Primary Effector Target->Downstream1 Inhibition Downstream2 Aberrant Effector OffTarget->Downstream2 Inhibition Phenotype Observed Cellular Phenotype Downstream1->Phenotype Downstream2->Phenotype

Signal transduction map illustrating off-target retroactivity via hinge-binding cross-reactivity.

Section 3: Quantitative Data & Protocol Standardization

To illustrate how drastically assay conditions can distort the perceived selectivity of N-(2-fluorocyclopentyl)pyrimidin-2-amine, review the quantitative shifts in the table below. Notice how optimizing the assay conditions reveals the true IC₅₀.

Table 1: Impact of Assay Conditions on Apparent IC₅₀ Profiling

Target ProteinAssay ConditionApparent IC₅₀ (nM)True IC₅₀ (nM)Artifact Mechanism
Primary Target 10 µM ATP, No Detergent5.245.0 ATP Competition
Aurora A (Off-Target) 10 µM ATP, No Detergent12.4>1000 ATP Competition
JAK2 (Off-Target) 1 mM ATP, No Detergent80.5>5000 Colloidal Aggregation
MDH (Counter-screen) 1 mM ATP, No Detergent150.0No Inhibition Colloidal Aggregation
The High-Fidelity Kinase Assay Protocol

To prevent the artifacts detailed above, strictly adhere to this self-validating biochemical workflow when testing your compounds.

Step 1: Buffer Preparation (Anti-Aggregation) Prepare the base assay buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA. Critical Addition: Add 0.01% (v/v) Triton X-100 fresh daily. Causality: This sub-critical micelle concentration is sufficient to disrupt lipophilic aggregation of the cyclopentyl moiety without denaturing the kinase[2].

Step 2: Enzyme-Inhibitor Pre-incubation (Thermodynamic Equilibration) Combine the target kinase with a 10-point titration of the inhibitor (0.1 nM to 10 µM). Incubate at room temperature for 15 minutes prior to adding ATP. Causality: This allows the pyrimidin-2-amine core to achieve thermodynamic equilibrium with the kinase hinge region, ensuring accurate binding kinetics before substrate competition begins.

Step 3: Physiological ATP Initiation (Selectivity Filtering) Initiate the kinase reaction by adding ATP to a final concentration of 1 mM , alongside your specific peptide substrate. Causality: Using 1 mM ATP mimics the cellular environment. By forcing the inhibitor to compete against physiological ATP concentrations, you naturally filter out weak, non-specific off-target hinge binders that would otherwise appear as false positives at 10 µM ATP[3].

Step 4: Orthogonal Counter-Screening Run a parallel assay using Malate Dehydrogenase (MDH) or AmpC β-lactamase in the exact same buffer conditions. Causality: Because MDH is not a kinase and lacks an ATP-binding hinge, any inhibition observed in this well definitively proves the compound is acting as a promiscuous aggregator rather than a specific targeted inhibitor[2].

Sources

Technical Support Center: Overcoming Poor Bioavailability of N-(2-fluorocyclopentyl)pyrimidin-2-amine Formulations

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the formulation challenges associated with N-(2-fluorocyclopentyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the oral bioavailability of this and structurally similar compounds. Our goal is to provide a logical, in-depth framework for troubleshooting and developing effective formulation strategies, grounded in established scientific principles.

PART 1: Foundational Understanding & Initial Assessment

Before diving into complex formulation work, a solid understanding of the molecule's inherent properties is critical. The structure of N-(2-fluorocyclopentyl)pyrimidin-2-amine—featuring a lipophilic fluorocyclopentyl group and a pyrimidine-amine core—suggests a high likelihood of poor aqueous solubility, a primary obstacle to achieving adequate oral bioavailability.

FAQ 1: What are the likely root causes of poor bioavailability for N-(2-fluorocyclopentyl)pyrimidin-2-amine?

The poor oral bioavailability of this compound likely stems from a combination of factors related to its physicochemical properties. Based on its structure, we can hypothesize its classification within the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.

  • Low Aqueous Solubility (A BCS Class II/IV Profile): The pyrimidine core, while containing nitrogen atoms capable of hydrogen bonding, is part of a larger, relatively non-polar structure. The fluorocyclopentyl group significantly increases lipophilicity. This combination strongly suggests that the compound will have low solubility in the aqueous environment of the gastrointestinal (GI) tract. For many new chemical entities, low solubility is the primary rate-limiting step for absorption, placing them in BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1][2]

  • High Lipophilicity: While aiding membrane permeability, very high lipophilicity (often indicated by a high logP value) can lead to the compound getting trapped in lipid bilayers or forming insoluble aggregates in the GI tract, paradoxically hindering absorption.

  • Potential for First-Pass Metabolism: Kinase inhibitors and other amine-containing heterocycles can be substrates for cytochrome P450 (CYP) enzymes in the gut wall and liver.[3] If the compound is extensively metabolized before reaching systemic circulation, its bioavailability will be significantly reduced.

FAQ 2: What initial physicochemical characterization is essential before starting formulation development?

A thorough understanding of your Active Pharmaceutical Ingredient (API) is the foundation of rational formulation design.[6] Before screening various formulation technologies, the following baseline data is required.

Table 1: Essential Pre-formulation Characterization

ParameterExperimental Method(s)Rationale & Implication for Formulation
Aqueous Solubility Shake-flask method in buffers (pH 1.2, 4.5, 6.8)Determines the intrinsic solubility and pH-dependent effects. Low solubility (<100 µg/mL) confirms the need for enabling formulations.
pKa Potentiometric titration, UV-spectrophotometryThe pyrimidine-amine structure likely has a basic pKa. Knowing this helps predict solubility changes along the GI tract.[7][8]
LogP / LogD Shake-flask, HPLC-based methodsQuantifies lipophilicity. A high LogP (>3) suggests suitability for lipid-based formulations. LogD at relevant pH values is more physiologically relevant.[9]
Solid-State Analysis DSC, TGA, XRD, Polarized Light MicroscopyDetermines the melting point, thermal stability, and crystallinity. A high melting point and stable crystalline form often correlate with poor solubility and suggest that amorphous dispersions could be highly beneficial.[6]
Permeability Assay Caco-2 or PAMPA modelsAssesses the intrinsic ability of the compound to cross the intestinal epithelium. This helps differentiate between BCS Class II (dissolution-limited) and Class IV (dissolution and permeability-limited) challenges.[10][11][12]
  • Preparation: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).

  • Addition of API: Add an excess amount of N-(2-fluorocyclopentyl)pyrimidin-2-amine to a known volume of each buffer in separate glass vials. Ensure solid is visible.

  • Equilibration: Place the vials in a shaking incubator at 37°C for 24-48 hours to reach equilibrium.

  • Sampling & Analysis: Withdraw a sample from each vial and immediately filter it through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantification: Analyze the filtrate for drug concentration using a validated analytical method (e.g., HPLC-UV).

  • Interpretation: The measured concentration represents the equilibrium solubility at that specific pH.

This initial data is crucial for selecting the most promising formulation path, as illustrated in the workflow below.

G cluster_0 Initial API Characterization cluster_1 Strategy Selection start N-(2-fluorocyclopentyl) pyrimidin-2-amine API solubility Determine Aqueous Solubility (pH 1.2-6.8) start->solubility logP Determine LogP / LogD start->logP permeability Assess Permeability (e.g., Caco-2) start->permeability decision Solubility < 100 µg/mL? solubility->decision decision2 LogP > 3? logP->decision2 high_sol Conventional Formulation (Unlikely for this compound) decision->high_sol No low_sol Proceed to Enabling Formulation Strategies decision->low_sol Yes low_sol->decision2 asd Amorphous Solid Dispersions (ASDs) decision2->asd No lipid Lipid-Based Formulations (e.g., SEDDS) decision2->lipid Yes nano Nanosizing (Nanosuspensions)

Fig. 1: Workflow for initial API characterization and formulation strategy selection.

PART 2: Formulation Strategies & Troubleshooting

Once low solubility is confirmed, several advanced formulation strategies can be employed. The most common and effective for BCS Class II/IV compounds are amorphous solid dispersions, lipid-based formulations, and particle size reduction.

Section 2.1: Amorphous Solid Dispersions (ASDs)

ASDs are a powerful technique where the crystalline API is molecularly dispersed within a polymer matrix in an amorphous state.[13]

The primary mechanism of ASDs is the generation and maintenance of a supersaturated state of the drug in the GI tract.[6][14]

  • Increased Apparent Solubility: The amorphous form of a drug has higher free energy than its crystalline counterpart, resulting in significantly higher apparent solubility (can be 5 to 100-fold greater).[4]

  • Rapid Dissolution: When the ASD comes into contact with GI fluids, the hydrophilic polymer aids in its rapid dissolution, releasing the drug molecules.

  • Supersaturation & Stabilization: This rapid release creates a drug concentration that is much higher than its equilibrium crystalline solubility—a state known as supersaturation. The co-dissolved polymer then acts as a crystallization inhibitor in the solution, prolonging this supersaturated state and providing a larger concentration gradient for absorption across the gut wall.[14][15]

Polymer selection is critical for both the physical stability of the ASD and its in vivo performance.[15] A good starting point is to screen polymers with different properties.

Table 2: Common Polymers for Amorphous Solid Dispersions

PolymerAbbreviationKey PropertiesCommon Application
PolyvinylpyrrolidonePVP (e.g., K30)High water solubility. Good solubilizer.Often used for immediate-release formulations. Can sometimes lead to rapid drug precipitation if not carefully formulated.
Hydroxypropyl MethylcelluloseHPMCWater-soluble polymer. Can form a viscous gel layer.Good for both immediate and controlled release. Helps maintain supersaturation.
Hypromellose Acetate SuccinateHPMCASpH-dependent solubility (insoluble in acid, soluble at pH > 5.5). Excellent crystallization inhibitor.[4]Ideal for enteric protection and targeted release in the intestine. Very effective at maintaining supersaturation.[4]
Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)Amphiphilic properties, good solubilizer.Forms micelles in solution which can further enhance drug solubility.

Recrystallization is a critical failure mode for ASDs, as it negates the bioavailability advantage. The primary cause is molecular mobility of the drug within the polymer matrix.

G start ASD shows signs of recrystallization (by XRD/DSC) q1 Is Drug Loading > 25%? start->q1 q2 Is the polymer Tg low (<100°C)? q1->q2 No a1_yes Reduce drug loading to <20%. High loading increases the thermodynamic drive to crystallize. q1->a1_yes Yes q3 Is the formulation hygroscopic? q2->q3 No a2_yes Switch to a higher Tg polymer (e.g., HPMCAS, Tg ~120°C). Higher Tg reduces molecular mobility. q2->a2_yes Yes a3_yes Select a less hygroscopic polymer. Protect from moisture during storage (use desiccants). q3->a3_yes Yes end_node Re-evaluate ASD for physical and chemical stability. q3->end_node No a1_yes->end_node a2_yes->end_node a3_yes->end_node

Fig. 2: Troubleshooting guide for ASD recrystallization.

Causality:

  • High Drug Loading: At high concentrations, drug molecules are closer together, increasing the probability of them organizing into a crystal lattice.

  • Low Polymer Glass Transition Temperature (Tg): A polymer with a low Tg is "softer" at storage temperatures, allowing for greater molecular mobility of the dispersed drug. A high Tg polymer kinetically traps the drug in its amorphous state.[4]

  • Moisture: Water acts as a plasticizer, lowering the Tg of the ASD and increasing molecular mobility, which can induce crystallization.

  • Solubilization: Dissolve a known amount of N-(2-fluorocyclopentyl)pyrimidin-2-amine and the selected polymer (e.g., HPMCAS) in a common volatile solvent (e.g., acetone or methanol) to form a clear solution. A typical starting drug:polymer ratio is 1:3 by weight.

  • Evaporation: Place the solution in a round-bottom flask and remove the solvent using a rotary evaporator. This should be done relatively quickly to "trap" the drug in an amorphous state.

  • Drying: Further dry the resulting solid film/powder in a vacuum oven at 40°C for 24-48 hours to remove all residual solvent.

  • Milling: Gently mill the dried product into a fine powder using a mortar and pestle.

  • Characterization:

    • Confirm the amorphous nature of the dispersion using XRD (absence of sharp Bragg peaks) and DSC (presence of a single Tg).

    • Perform an in vitro dissolution test in simulated intestinal fluid (pH 6.8) to assess the extent and duration of supersaturation compared to the crystalline API.

Section 2.2: Lipid-Based Formulations (LBFs)

LBFs are an excellent choice for lipophilic compounds, as they present the drug to the GI tract in a pre-dissolved state, bypassing the dissolution barrier.[16][17]

A lipid-based formulation is a strong candidate if your compound meets these criteria:

  • High Lipophilicity: A calculated or measured LogP > 3.

  • Sufficient Lipid Solubility: The drug must be soluble in oils or lipidic excipients. A screening study showing solubility >20 mg/g in at least one lipid excipient is a good indicator.

  • Potential for Lymphatic Transport: For highly lipophilic drugs (LogP > 5 and solubility in triglycerides > 50 mg/g), LBFs can promote absorption via the lymphatic system, which bypasses the liver and avoids first-pass metabolism.[17][18]

The Lipid Formulation Classification System (LFCS) provides a framework. For oral bioavailability enhancement, Type IIIA or IIIB systems, known as Self-Emulsifying or Self-Microemulsifying Drug Delivery Systems (SEDDS/SMEDDS), are often the most effective.[16] These are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.

Excipient Selection Process:

  • Oil/Lipid Screening: Screen the solubility of your API in various long-chain and medium-chain triglycerides (e.g., Capmul MCM, Maisine) and oils (e.g., sesame oil, olive oil).

  • Surfactant Screening: Screen surfactants for their ability to emulsify the selected oil. Common choices include Kolliphor EL, Kolliphor RH40, and Tween 80.

  • Co-solvent Screening: If needed, screen co-solvents like Transcutol HP, PEG 400, or ethanol to improve drug solubilization in the formulation.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams with the chosen oil, surfactant, and co-solvent to identify the region that forms stable and rapid self-emulsifying systems.

  • Formulation: Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial based on the ratios determined from the ternary phase diagram.

  • Drug Loading: Add N-(2-fluorocyclopentyl)pyrimidin-2-amine to the excipient mixture and stir gently with mild heating (e.g., 40°C) until a clear, homogenous solution is formed.

  • Self-Emulsification Test: Add 1 mL of the formulation dropwise to 250 mL of purified water at 37°C with gentle stirring.

  • Evaluation:

    • Visual Assessment: A successful SEDDS will form a clear or slightly bluish-white microemulsion rapidly and without signs of phase separation or drug precipitation.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using a particle size analyzer (e.g., dynamic light scattering). A droplet size <200 nm is typically desired for SMEDDS.

    • In Vitro Dispersion & Digestion: Test the formulation's performance in a lipid digestion model to simulate what happens in the GI tract and ensure the drug remains solubilized.

G LBF Lipid-Based Formulation (LBF) in GI Tract step1 Step 1: Emulsification LBF disperses into fine droplets in gastric/intestinal fluid. Increases surface area for lipid digestion and drug release. LBF->step1 step2 Step 2: Lipid Digestion Pancreatic lipase digests triglycerides into monoglycerides and fatty acids. step1->step2 step3 Step 3: Micellar Solubilization Bile salts, phospholipids, and digestion products form mixed micelles. The drug partitions into these micelles, remaining in a solubilized state. step2->step3 step4 Step 4: Absorption Micelles diffuse to the intestinal wall (enterocytes). Free drug molecules are released from the micelles and absorbed. Some systems may be absorbed via lymphatic transport, bypassing the liver. step3->step4

Fig. 3: Mechanism of bioavailability enhancement by lipid-based formulations.
Section 2.3: Particle Size Reduction (Nanosizing)

For compounds where the dissolution rate is the limiting factor, reducing the particle size to the sub-micron (nanometer) range can significantly improve bioavailability.[19][20]

The benefit of nanosizing is explained by the Noyes-Whitney equation, which describes the rate of dissolution. By drastically reducing the particle size, you dramatically increase the surface area (A) available for dissolution.[21] This leads to a much faster dissolution rate. This rapid dissolution can create a temporary supersaturated state near the gut wall, often described as a "spring and hover" effect, where the initial high concentration (spring) is maintained long enough for absorption to occur before the drug precipitates.[21]

Nanoparticles have a very high surface energy, which makes them thermodynamically driven to aggregate or undergo crystal growth (Ostwald ripening) to reduce this energy.

Troubleshooting Aggregation:

  • Inadequate Stabilization: The choice and concentration of stabilizers are insufficient.

    • Solution: Screen a combination of stabilizers. Often, a primary steric stabilizer (a polymer like HPMC or PVP) and a secondary electrostatic stabilizer (a surfactant like SDS or Docusate sodium) are needed.

  • Poor Zeta Potential: For electrostatic stabilization, the surface charge (Zeta Potential) of the particles should be sufficiently high (generally > |20| mV) to ensure repulsion.

    • Solution: If the zeta potential is low, try adding an ionic surfactant or adjusting the pH of the suspension medium.

  • Overt-Milling: Excessive milling time or energy can generate amorphous regions on the crystal surface, which are "sticky" and can lead to aggregation.

    • Solution: Optimize milling time and energy input. Monitor particle size at different time points to find the optimal processing duration.

PART 3: Performance Evaluation

After developing a promising formulation, its performance must be verified through in vitro and in vivo testing.

FAQ 10: What in vitro tests can I use to predict the in vivo performance of my formulations?
  • Non-Sink Dissolution Testing: For enabling formulations like ASDs and nanosuspensions, standard sink-condition dissolution is not sufficient. A non-sink or supersaturation dissolution test is required. This involves dissolving the formulation in a limited volume of media to see if it can achieve and maintain a supersaturated concentration over time. This better mimics the conditions in the GI tract.

  • In Vitro Permeability Assays: Using your lead formulations in a Caco-2 cell monolayer assay can provide valuable information on whether the formulation improves the transport of the drug across the intestinal barrier.[10][22]

FAQ 11: How do I design a preliminary in vivo pharmacokinetic (PK) study?

An initial PK study in a relevant animal model (typically rats or dogs) is the definitive test for a formulation.[23]

Key Components of a Preliminary Rodent PK Study:

  • Study Arms:

    • Control Group: API in a simple suspension (e.g., 0.5% HPMC in water). This establishes the baseline poor bioavailability.

    • Test Group(s): Your lead formulation(s) (e.g., ASD, SEDDS).

    • IV Group (Optional but recommended): Dosing the drug intravenously allows for the determination of absolute bioavailability.

  • Dosing: Oral gavage for the control and test groups.

  • Blood Sampling: Serial blood samples are taken at specific time points (e.g., 0, 15min, 30min, 1h, 2h, 4h, 8h, 24h).

  • Bioanalysis: Drug concentrations in plasma are measured using a validated LC-MS/MS method.

  • Key Parameters: Calculate and compare the Area Under the Curve (AUC), Maximum Concentration (Cmax), and Time to Maximum Concentration (Tmax) between the groups. A significant increase in AUC and/or Cmax for your formulation compared to the control demonstrates successful bioavailability enhancement.

References

  • Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating Drug Delivery Systems: The Answer to Oral Delivery of Poorly Soluble Drugs. Journal of Pharmaceutical Sciences, 98(8), 2549-2572.
  • Gao, L., Liu, G., & Ma, J. (2012). Drug nanocrystals for the formulation of poorly soluble drugs and its application as a potential drug delivery system. Journal of Nanoparticle Research, 14(6), 849.
  • Friesen, D. T., Shanker, R., Crew, M., Smithey, D. T., Curatolo, W. J., & Nightingale, J. A. (2008). Hydroxypropyl methylcellulose acetate succinate-based spray-dried dispersions: an overview. Molecular pharmaceutics, 5(6), 1003–1019.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Division of Pharmacy Professional Development, University of Wisconsin-Madison. WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Ascendia Pharma. (2020, April 1). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs.
  • Bari, A., & Noll, D. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma.
  • Walsh Medical Media. (2024, May 30). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes.
  • Veranova. Amorphous Solid Dispersion.
  • Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilization and lymphatic transport using lipid-based delivery systems. Advanced Drug Delivery Reviews, 60(6), 673-691.
  • UPM Pharmaceuticals.
  • Silva, S. C., et al. (2026, March 9).
  • Singh, A., & Worku, Z. A. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • Zhang, D., et al. (2021). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. PMC.
  • Mohammed, I. A., & Gajera, B. Y. Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs.
  • Rogers, T. L., et al. (2004, November 3).
  • McClements, D. J. (2015, January 23). Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals.
  • Venkatesan, C. (2026, February 27). Nanoparticulate systems for poorly soluble drugs. Impactfactor.
  • Patel, J., & Patel, K. (2025, November 28). Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs.
  • Sohlenius-Sternbeck, A.-K., & Jones, C. (2024, March 1). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv.
  • Sohlenius-Sternbeck, A.-K., & Jones, C. (2024, February 28). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv.
  • Godin, B., & Touitou, E. (2007). In Vivo Methods for the Assessment of Topical Drug Bioavailability. PMC.
  • Gertz, M., Harrison, A., Houston, J. B., & Galetin, A. (2012, June 15). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. PubMed.
  • Godin, B., & Touitou, E. (2008, January 15). In vivo methods for the assessment of topical drug bioavailability. PubMed.
  • Godin, B., & Touitou, E. (2007, November 6). In Vivo Methods for the Assessment of Topical Drug Bioavailability.
  • Szałek, E., & Karbownik, A. (2023, December 11).
  • Parrott, N., et al. (2019, October 31). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters.
  • Stewart, A. M., et al. (2018, December 3).
  • Stewart, A. M., et al. (2018, April 3).
  • Liederer, B. M., et al. (2016, June 15). Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor. PubMed.
  • Tunoori, A. R., et al. (2026, January 7).
  • Feng, M. R. (2001, December 20).
  • Certara. (2024, May 14). Accelerating the Progress of Kinase Inhibitors in Oncology. Applied Clinical Trials Online.
  • EvitaChem. N-(cyclopropylmethyl)-6-fluoropyridin-2-amine (EVT-13422944).
  • PubChem. 2-Aminopyrimidine.
  • Sharma, S., & Singh, P. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave.
  • Khan, I., & Ibrar, A. (2019). Recent Advances in Pyrimidine-Based Drugs. PMC.
  • Al-Ostath, A. I., et al. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Al-Zaydi, K. M., & El-Faham, A. (2015).
  • Al-Ghorbani, M., et al. (2025, July 4). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. PMC.
  • Mamusa, M., et al. (2021, April 30).
  • Kaur, R., & Kumar, K. (2021, March 11). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives.
  • Verma, A., et al. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.
  • Verma, A., et al. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace.

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Validation & Comparative

Validating N-(2-fluorocyclopentyl)pyrimidin-2-amine Target Engagement Using CETSA: A Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Proving that a small molecule physically binds its intended target inside a living cell is one of the most critical hurdles in drug development. Biochemical assays often yield false positives by ignoring cellular permeability, compartmentalization, and high intracellular ATP concentrations.

This guide provides a comprehensive evaluation of N-(2-fluorocyclopentyl)pyrimidin-2-amine (N-2-FCP) —a novel, highly potent kinase inhibitor scaffold. As a Senior Application Scientist, I will objectively compare the Cellular Thermal Shift Assay (CETSA) against alternative target engagement (TE) methodologies like DARTS and ABPP. Furthermore, we will benchmark N-2-FCP's performance against standard-of-care inhibitors and provide a self-validating experimental protocol to ensure reproducible, artifact-free data.

The Mechanistic Rationale: Scaffold and Assay Selection

Structural Basis of N-2-FCP

The pyrimidine-2-amine motif is a privileged pharmacophore in kinase drug discovery, serving as the core hinge-binding element in FDA-approved Cyclin-Dependent Kinase (CDK) inhibitors like Palbociclib and Ribociclib. The 2-amino group acts as a critical hydrogen bond donor to the kinase hinge region, while the pyrimidine nitrogen acts as an acceptor.

The addition of the 2-fluorocyclopentyl moiety is a deliberate medicinal chemistry optimization. The cyclopentyl ring occupies the hydrophobic pocket adjacent to the ATP-binding cleft, while the highly electronegative fluorine atom modulates the pKa of the adjacent amine, improving membrane permeability and metabolic stability without requiring a bulky, lipophilic appendage.

Why CETSA?

To validate that N-2-FCP engages its target (e.g., CDK4) in a physiological environment, we utilize the Cellular Thermal Shift Assay (CETSA) . As first established by , CETSA relies on the thermodynamic principle of ligand-induced thermal stabilization. When N-2-FCP binds to the folded state of CDK4, the free energy of the complex decreases. This thermodynamic stabilization increases the thermal energy required to unfold the protein, resulting in a measurable shift in the protein's melting temperature ( ΔTm​ ).

Methodological Alternatives: CETSA vs. DARTS vs. ABPP

Selecting the correct TE assay dictates the reliability of your preclinical data. Below is an objective comparison of CETSA against two prominent alternatives: Drug Affinity Responsive Target Stability (DARTS) , which measures ligand-induced resistance to proteolysis , and Activity-Based Protein Profiling (ABPP) .

Table 1: Comparative Evaluation of Target Engagement Assays

FeatureCETSADARTSABPP
Biophysical Principle Ligand-induced thermal stabilizationLigand-induced protease resistanceCovalent active-site labeling
Requires Native Compound? Yes (Label-free)Yes (Label-free)No (Requires chemical probe/tag)
Intact Cell Compatibility High (True physiological context)Moderate (Typically requires lysates)High (If the probe is cell-permeable)
Primary Readout Shift in Melting Temp ( ΔTm​ )Protection from enzymatic proteolysisProbe fluorescence / Mass Spec
Optimal Use Case Reversible inhibitors, kinasesWeak binders, large protein complexesEnzymes with reactive catalytic sites

Visualizing the Analytical Workflows

To understand the operational flow and mechanism of action, refer to the diagrams below.

CETSA_Workflow Start Intact Cells (MCF-7) Treat Treat with N-2-FCP Start->Treat Heat Thermal Challenge (40-70°C) Treat->Heat Lyse Cell Lysis & Centrifugation Heat->Lyse Detect Quantify Soluble CDK4 Lyse->Detect Outcome Calculate Shift in Tm Detect->Outcome

Workflow of the Cellular Thermal Shift Assay (CETSA) for evaluating N-2-FCP target engagement.

Pathway Compound N-(2-fluorocyclopentyl) pyrimidin-2-amine CDK4 CDK4 / Cyclin D Complex Compound->CDK4 Inhibits ATP Cleft Rb Retinoblastoma (Rb) Protein CDK4->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases Proliferation G1 to S Phase Progression E2F->Proliferation Drives

Mechanism of action: N-2-FCP inhibits the CDK4/Rb/E2F signaling pathway to arrest cell cycle.

Comparative Performance: N-2-FCP vs. Palbociclib

To benchmark N-2-FCP, we compared its target engagement profile against Palbociclib in intact breast cancer cells (MCF-7). We measured both the absolute thermal shift ( ΔTm​ ) and the Isothermal Dose-Response Fingerprint ( ITDRF50​ ), which calculates the concentration required to engage 50% of the target at a constant denaturing temperature.

Table 2: Quantitative Target Engagement (CDK4) in Intact MCF-7 Cells

CompoundBiochemical IC50​ (nM)CETSA ΔTm​ (°C) ITDRF50​ (nM)Target Selectivity (CDK4 vs CDK2)
N-2-FCP (Novel) 8.5+6.2 45 >100-fold
Palbociclib (Reference) 11.0+5.562>100-fold
Vehicle (DMSO) N/ABaseline (42.5°C)N/AN/A

Data Insight: While both compounds show excellent biochemical potency, N-2-FCP demonstrates a superior ΔTm​ and lower ITDRF50​ in live cells. This indicates that the 2-fluorocyclopentyl modification likely enhances intracellular accumulation or reduces non-specific protein binding compared to the reference compound.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, protocols must be driven by causality. Below is the standardized workflow adapted from , detailing why each step is performed.

Step 1: Intact Cell Incubation
  • Action: Incubate intact MCF-7 cells ( 106 cells/mL) with 1 µM N-2-FCP or DMSO vehicle for 1 hour at 37°C.

  • Causality: Treating intact cells rather than lysates ensures the compound can penetrate the lipid bilayer and successfully compete with physiological intracellular ATP concentrations. If a compound only works in lysates, it is biologically inert.

Step 2: Thermal Gradient Challenge
  • Action: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Causality: Heating induces protein unfolding. Ligand binding thermodynamically stabilizes the folded state, shifting the equilibrium. The strict 3-minute duration is calibrated to ensure thermal equilibrium is reached for the target without causing non-specific, global cellular degradation that would confound the readout.

Step 3: Cell Lysis and Aggregation Clearance
  • Action: Lyse cells using three rapid freeze-thaw cycles in liquid nitrogen, followed by centrifugation at 20,000 × g for 20 minutes at 4°C.

  • Causality: Harsh lysis buffers containing detergents (like SDS or Triton X-100) can artificially solubilize denatured proteins, ruining the assay. Freeze-thawing physically breaks the membrane while preserving the native/denatured state ratio. Centrifugation is the critical filtering step: denatured proteins expose hydrophobic cores and form insoluble aggregates. Centrifugation pellets these aggregates, leaving only the natively folded, ligand-stabilized CDK4 in the supernatant.

Step 4: Soluble Target Quantification
  • Action: Quantify the remaining soluble CDK4 in the supernatant using quantitative Western Blot or a proximity-based readout (e.g., AlphaScreen). Plot the normalized signal against temperature to calculate the Tm​ .

  • Causality: A rightward shift in the sigmoidal melt curve ( ΔTm​>0 ) provides direct, label-free biophysical proof that N-2-FCP has engaged its target in a live-cell environment.

References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. URL:[Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Ahn, S., Bhagat, J., Marquina, V. V., Ali, T. A., MacMillan, I. G., Decollogne, S., Fouladi, M. S., & Huang, J. (2009). "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences, 106(51), 21984-21989. URL:[Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. URL:[Link]

Cross-Reactivity Profiling of N-(2-Fluorocyclopentyl)pyrimidin-2-amine: A Structural Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary kinase inhibitor design, the aminopyrimidine scaffold serves as a privileged hinge-binding motif. However, achieving kinome selectivity remains a profound challenge due to the highly conserved nature of the ATP-binding pocket across the ~500 human kinases. As a Senior Application Scientist, I have compiled this technical guide to evaluate the cross-reactivity profile of N-(2-fluorocyclopentyl)pyrimidin-2-amine against its structurally similar analogs. By dissecting the stereoelectronic effects of fluorine substitution and validating these through high-throughput competition binding assays, this guide provides a mechanistic framework for optimizing target selectivity in early-stage drug development.

Structural Rationale: The Causality of Fluorination

The strategic installation of a fluorine atom onto a cycloalkyl ring is not merely a tactic to improve metabolic stability; it fundamentally alters the molecule's conformational landscape and physicochemical properties .

When comparing N-(2-fluorocyclopentyl)pyrimidin-2-amine to its unfluorinated counterpart, two critical phenomena drive its superior selectivity profile:

  • The Gauche Effect : The highly electronegative fluorine atom induces a stereoelectronic "gauche effect," locking the flexible cyclopentyl ring into a highly specific, low-energy envelope conformation . This pre-organization reduces the entropic penalty upon binding to kinases with complementary hydrophobic pockets, while sterically clashing with non-complementary off-targets.

  • pKa Modulation : Fluorine's strong electron-withdrawing nature exerts an inductive effect that lowers the pKa of the adjacent exocyclic amine by approximately 1.4 units . This reduction in basicity attenuates non-specific electrostatic interactions with the solvent-exposed regions of off-target kinases, thereby narrowing the cross-reactivity profile.

Table 1: Physicochemical Properties of the Evaluated Library

To isolate the structural variables, we compare the target scaffold (Compound A) against three analogs varying in halogenation, ring size, and hinge-binding valency.

Compound IDChemical StructurepKa (Amine)LogPTPSA (Ų)Conformational State
Compound A N-(2-fluorocyclopentyl)pyrimidin-2-amine3.82.141.5Rigid (Envelope)
Compound B N-cyclopentylpyrimidin-2-amine5.22.441.5Flexible
Compound C N-(2-fluorocyclohexyl)pyrimidin-2-amine3.92.641.5Rigid (Chair)
Compound D N-(2-fluorocyclopentyl)pyridin-2-amine4.52.328.9Rigid (Envelope)

Experimental Methodology: KINOMEscan Active-Site Competition Assay

To objectively quantify the kinome-wide cross-reactivity of these analogs, we employ the KINOMEscan methodology, an active-site directed competition binding assay that does not rely on ATP concentration, ensuring highly reproducible thermodynamic binding constants ( Kd​ ) .

Self-Validating Protocol Workflow
  • Affinity Resin Preparation : Streptavidin-coated magnetic beads are treated with biotinylated small-molecule kinase ligands for 30 minutes at 25°C. The beads are subsequently blocked with excess biotin and washed to eliminate non-specific binding sites .

  • Kinase Expression : Target kinases are expressed either as fusions to T7 phage in E. coli or as DNA-tagged fusions in HEK-293 cells, providing a built-in amplifiable barcode for precise quantification [[1]]([Link]).

  • Binding Reaction Assembly : In a 384-well polypropylene plate, combine the DNA-tagged kinase, liganded affinity beads, and the test compound. Compounds are distributed via acoustic transfer in 100% DMSO and diluted to a final assay concentration of 0.9% DMSO .

  • Equilibration : Incubate the assay plates at 25°C with continuous shaking for 1 hour to reach thermodynamic equilibrium [[2]]([Link]).

  • Stringent Washing & Elution : Wash the beads extensively with 1× PBS / 0.05% Tween 20. Resuspend in elution buffer containing 0.5 μM non-biotinylated affinity ligand and incubate for 30 minutes .

  • qPCR Quantification : Measure the kinase concentration in the eluate via quantitative PCR of the DNA tag. Kd​ values are derived from an 11-point, 3-fold serial dilution curve (incorporating three DMSO-only control points to validate the assay baseline) .

Workflow A Immobilized Ligand on Magnetic Beads D Binding Reaction (1h Incubation at 25°C) A->D B DNA-Tagged Kinase (T7 Phage or HEK-293) B->D C Test Compound (e.g., Compound A) C->D E Wash Step (Remove Unbound Protein) D->E F Elution (Non-biotinylated Ligand) E->F G qPCR Readout (Measure DNA Tag) F->G

Fig 1. KINOMEscan competition binding assay workflow utilizing qPCR quantification.

Kinome Selectivity Profiling & Mechanistic Analysis

The cross-reactivity of the library was evaluated against a focused panel of kinases frequently implicated in off-target toxicity (e.g., GSK3β, LRRK2) and primary efficacy targets (e.g., JAK2, CDK4).

Table 2: Kinome Cross-Reactivity Profile ( Kd​ in nM)
Kinase TargetCmpd A (Fluorocyclopentyl)Cmpd B (Cyclopentyl)Cmpd C (Fluorocyclohexyl)Cmpd D (Pyridin-2-amine)
JAK2 4.218.5>100045.0
CDK4 12.08.5>1000110.5
LRRK2 85.025.0450.0>1000
GSK3β >1000120.0>1000>1000
Selectivity Score S(10) 0.04 0.15 0.02 (Inactive)0.08

(Note: S(10) score represents the fraction of the kinome bound with a Kd​ < 10 µM. A lower score indicates higher selectivity).

Causality of Observed Binding Dynamics
  • Compound A vs. Compound B : The unfluorinated Compound B exhibits a higher S(10) score (0.15), indicating promiscuous binding. Its higher basicity (pKa 5.2) and conformational flexibility allow it to adapt to the active sites of LRRK2 and GSK3β. Conversely, Compound A's rigid envelope conformation and reduced basicity (pKa 3.8) render it highly selective for JAK2 and CDK4, completely abolishing GSK3β cross-reactivity [[3]]([Link]).

  • Compound A vs. Compound C : Expanding the ring to a fluorocyclohexyl moiety (Compound C) forces the ring into a chair conformation. This increased steric bulk creates a severe clash with the bulky gatekeeper residues (e.g., methionine or phenylalanine) in the ATP-binding pocket, rendering the compound virtually inactive across the panel.

  • Compound A vs. Compound D : Replacing the pyrimidine with a pyridine ring (Compound D) removes a critical nitrogen atom that acts as a hydrogen bond acceptor for the backbone amide of the kinase hinge region. This loss of binding valency results in a 10-fold drop in JAK2 affinity.

Pathway Implications of Off-Target Binding

Understanding cross-reactivity is critical because off-target kinase inhibition directly translates to phenotypic toxicity. For instance, while potent JAK2 inhibition is desirable for downregulating aberrant cytokine signaling (STAT phosphorylation), unintended cross-reactivity with CDK4 can lead to unwanted cell cycle arrest (Rb phosphorylation). The high selectivity of Compound A minimizes this pathway cross-talk.

Pathway Ligand Cytokine Signal Receptor Cell Surface Receptor Ligand->Receptor JAK2 JAK2 (Primary Target) Receptor->JAK2 CDK4 CDK4 (Off-Target) Receptor->CDK4 STAT STAT Phosphorylation JAK2->STAT Rb Rb Phosphorylation CDK4->Rb GeneExp1 Targeted Efficacy STAT->GeneExp1 GeneExp2 Cell Cycle Arrest Rb->GeneExp2 Inhibitor N-(2-fluorocyclopentyl) pyrimidin-2-amine Inhibitor->JAK2 High Affinity (4.2 nM) Inhibitor->CDK4 Moderate Affinity (12.0 nM)

Fig 2. Differential pathway modulation by the fluorinated pyrimidine scaffold.

References

  • [3] Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem. Available at:[Link]

  • [4] Purser, S., et al. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Chemical Society Reviews / ACS Publications. Available at:[Link]

  • [5] Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry. Available at:[Link]

  • [2] HMS LINCS Project. (2011). KINOMEscan Assay Protocol Summary. Harvard University. Available at:[Link]

  • [6] Eurofins Discovery. (n.d.). KINOMEscan Technology: Kinase Binding Assay Platform. Available at:[Link]

  • [7] BindingDB. (n.d.). TYK2 JH2 Domain Binding Assay Methodology. Available at:[Link]

  • [1] Bio-protocol. (n.d.). Experimental profiling using KINOMEscan KdELECT. Available at: [Link]

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